D-6-Hydroxynorleucine is an alpha-amino acid characterized by the presence of a hydroxyl group at the sixth carbon of the norleucine backbone. It is a derivative of norleucine, which itself is a non-standard amino acid. This compound is classified as a D-alpha-amino acid, indicating that it has the D-configuration at the alpha carbon. The chemical formula for D-6-hydroxynorleucine is , and its IUPAC name is (2R)-2-amino-6-hydroxyhexanoic acid. This compound plays a significant role in various biological processes and synthetic applications due to its unique structural properties and functional groups.
These reactions are facilitated by various enzymes and can lead to the formation of more complex molecules or derivatives useful in pharmaceuticals and biochemistry.
D-6-Hydroxynorleucine can be synthesized through various methods:
D-6-Hydroxynorleucine finds applications in various fields:
Studies exploring the interactions of D-6-hydroxynorleucine with other biomolecules have revealed:
D-6-Hydroxynorleucine shares structural and functional similarities with several other compounds. Below are some notable comparisons:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| L-6-Hydroxynorleucine | Similar backbone with L-configuration | Often used in dietary supplements |
| Norleucine | Lacks hydroxyl group at C6 | Basic amino acid without hydroxylation |
| 5-Hydroxy-L-norleucine | Hydroxyl group at C5 | Different position for hydroxylation |
| 4-Hydroxyproline | Hydroxyl group on proline | Important for collagen stability |
D-6-Hydroxynorleucine's uniqueness lies in its specific hydroxylation at the sixth carbon, which influences its biological activity and potential therapeutic applications compared to these similar compounds. Its ability to modulate neurotransmitter systems further distinguishes it from others that do not possess this functional group.
D-6-Hydroxynorleucine is systematically named (2R)-2-amino-6-hydroxyhexanoic acid, reflecting its six-carbon chain, hydroxyl group at position 6, and amino group at position 2. The stereochemical configuration at the α-carbon (C2) determines its D-configuration, distinguishing it from the L-enantiomer. Structurally, the compound features:
The linear structure is represented as:
NH₂-CH(CH₂)₃-CH(OH)-COOH This arrangement allows participation in hydrogen bonding and enzymatic interactions critical for its biochemical roles.
Key identifiers include:
| Registry Number | Synonym |
|---|---|
| CAS: 16509-61-8 | D-6-Hydroxynorleucine |
| ChemSpider: 4450282 | DDO |
| PubChem: 5288041 | (2R)-2-amino-6-hydroxyhexanoic acid |
Other synonyms include 6-Hydroxy-D-norleucine and D-Norleucine, 6-hydroxy.
D-6-Hydroxynorleucine exists as a single enantiomer with the R-configuration at C2 (α-carbon). Its mirror image, L-6-Hydroxynorleucine (CAS: 6033-32-5), has the S-configuration and is synthesized via distinct enzymatic pathways. The enantiomers differ in their optical activity and biological interactions, with D-forms often serving as substrates for specific D-amino acid oxidases.
D-6-Hydroxynorleucine possesses a precisely defined molecular structure with a molecular weight of 147.17 grams per mole [1] [2]. The monoisotopic mass, determined through high-resolution mass spectrometry, is 147.089543287 daltons [1] [2], providing exceptional accuracy for analytical identification and quantification purposes.
The chemical formula C₆H₁₃NO₃ reflects the presence of six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2]. The compound systematically named (2R)-2-amino-6-hydroxyhexanoic acid exhibits the characteristic D-configuration at the alpha carbon, distinguishing it from its L-enantiomer [1] .
Mass spectrometric analysis reveals distinctive fragmentation patterns characteristic of amino acid compounds. The base peak appears at m/z 86.0959 [4], representing the most abundant fragment ion in the spectrum. This fragmentation corresponds to the loss of 61 daltons from the molecular ion, consistent with the elimination of C₂H₃NO₂ moiety [4]. This fragmentation pattern follows the alpha-cleavage mechanism commonly observed in amino acid mass spectrometry, where the carbon-carbon bond adjacent to the amino group undergoes preferential cleavage [5] [6].
The molecular ion peak at m/z 147.17 provides direct confirmation of the molecular weight [1]. Additional characteristic fragments include ions resulting from the sequential loss of water (18 Da) and ammonia (17 Da), typical of amino acid thermal decomposition pathways [7] [8].
The compound identification is further supported by its InChI Key: OLUWXTFAPJJWPL-RXMQYKEDSA-N [1] [2], providing a unique molecular identifier for database searches and computational applications. The SMILES notation [H]C@@(CCCCO)C(O)=O describes the stereochemical configuration and connectivity [1], enabling three-dimensional structure reconstruction.
| Parameter | Value | Analytical Method |
|---|---|---|
| Molecular Weight | 147.17 g/mol | High-resolution MS |
| Monoisotopic Mass | 147.089543287 Da | HRMS |
| Base Peak | m/z 86.0959 | MS/MS |
| Fragment Loss | 61 Da (C₂H₃NO₂) | Fragmentation analysis |
| Molecular Formula | C₆H₁₃NO₃ | Elemental analysis |
D-6-Hydroxynorleucine exhibits characteristic amino acid solubility behavior, displaying high aqueous solubility of 101.0 milligrams per milliliter [1]. This exceptional water solubility results from the compound's zwitterionic nature, where the amino and carboxyl groups exist in ionized forms under physiological conditions [9] [10].
The compound demonstrates strong hydrophilic character with a logarithmic partition coefficient (LogP) of -2.9 [1] in the octanol-water system. This negative LogP value indicates preferential partitioning into the aqueous phase, consistent with the polar nature of hydroxylated amino acids [11] [12]. The logarithmic solubility parameter (LogS) of -0.16 [1] further confirms the compound's favorable aqueous dissolution properties.
D-6-Hydroxynorleucine exhibits typical amino acid ionization behavior with two distinct pKa values. The strongest acidic pKa occurs at 2.46 [1], corresponding to carboxyl group deprotonation, while the strongest basic pKa appears at 9.53 [1], representing amino group protonation. Under physiological conditions (pH 7.4), the compound maintains a net charge of zero [1], existing predominantly as a zwitterion.
The compound shows limited solubility in non-polar organic solvents [9] [13], reflecting the predominant influence of its polar functional groups. Studies of amino acid partition coefficients in organic solvent systems demonstrate values typically ranging from 0.01 to 0.15 [14] [15], indicating strong preference for aqueous environments over organic phases.
The polar surface area of 83.55 Ų [1] reflects the extensive hydrogen bonding capability of the molecule. The compound possesses four hydrogen bond acceptors and three hydrogen bond donors [1], contributing to its excellent water solubility and limited organic solvent compatibility [13] [12].
| Solubility Parameter | Value | Predictive Method |
|---|---|---|
| Water Solubility | 101.0 mg/mL | ALOGPS |
| LogP (octanol-water) | -2.9 | ALOGPS |
| pKa (acidic) | 2.46 | Chemaxon |
| pKa (basic) | 9.53 | Chemaxon |
| Polar Surface Area | 83.55 Ų | Chemaxon |
D-6-Hydroxynorleucine exhibits moderate thermal stability with decomposition occurring within the temperature range of 185-280°C [7] [8], consistent with typical amino acid thermal behavior. The onset decomposition temperature is estimated to occur between 200-250°C [7], representing the initial thermal degradation point under standard atmospheric conditions.
Thermal decomposition requires endothermic heat input ranging from 72 to 151 kilojoules per mole [7] [8], typical of amino acid thermal breakdown processes. This energy requirement reflects the stability of the molecular structure and the energy needed to break covalent bonds during thermal degradation [16] [8].
The primary thermal degradation pathway involves dehydration and deamination reactions [7] [16]. Unlike some amino acids that produce significant carbon dioxide, D-6-Hydroxynorleucine thermal decomposition primarily yields water vapor and ammonia, with minimal carbon dioxide formation [7] [8]. This decomposition pattern follows the general mechanism:
D-6-Hydroxynorleucine → a(NH₃) + b(H₂O) + c(CO₂) + residue
where the coefficients represent the stoichiometric ratios of volatile products [7] [8].
The thermal degradation process produces 12-70% volatile products [7] [8], with the remainder forming peptide-rich solid residues. The decomposition follows first-order kinetics with respect to temperature, exhibiting predictable degradation rates under controlled heating conditions [16] [17].
Under normal atmospheric conditions, D-6-Hydroxynorleucine remains stable for extended periods. Commercial storage recommendations specify -20°C storage temperature [18] [19] to maintain compound integrity and prevent thermal degradation. The compound demonstrates good atmospheric stability under ambient conditions, showing no significant decomposition at room temperature over typical storage periods.
| Thermal Parameter | Value | Analytical Method |
|---|---|---|
| Decomposition Range | 185-280°C | Thermal analysis |
| Onset Temperature | 200-250°C | TGA/DSC |
| Heat of Decomposition | 72-151 kJ/mol | Calorimetry |
| Volatile Products | 12-70% | Mass spectrometry |
| Storage Temperature | -20°C | Commercial standard |